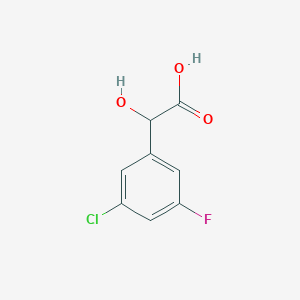
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid: is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: 3-Chloro-5-fluorobenzaldehyde
Step 1: The aldehyde group is first converted to a carboxylic acid group through oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Step 2: The resulting 3-Chloro-5-fluorobenzoic acid is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.
Step 3: The intermediate is then treated with glyoxylic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-5-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is investigated for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, which is involved in the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)-2-hydroxyacetic acid: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
2-(3-Fluorophenyl)-2-hydroxyacetic acid: Lacks the chloro substituent, which may influence its properties.
2-(3-Chloro-5-fluorophenyl)acetic acid: Lacks the hydroxy group, which may alter its chemical behavior and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6ClFO3 |
|---|---|
Poids moléculaire |
204.58 g/mol |
Nom IUPAC |
2-(3-chloro-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
XJAXETYMPYWFLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)


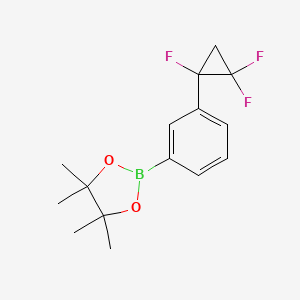
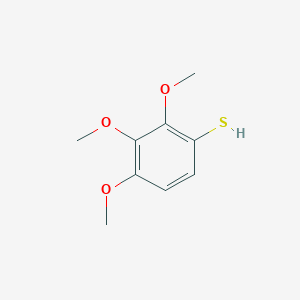
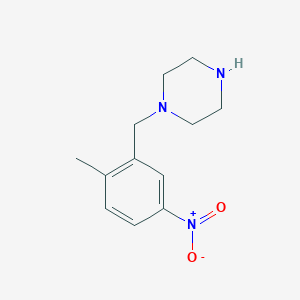


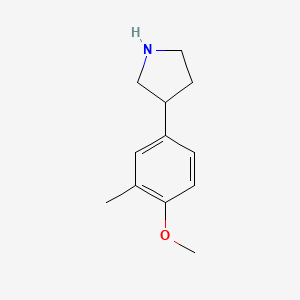

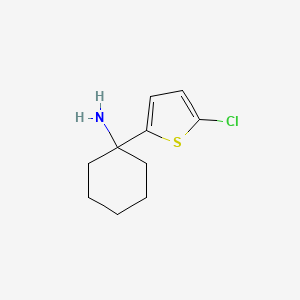
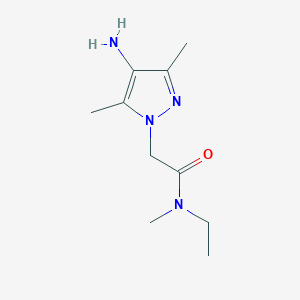
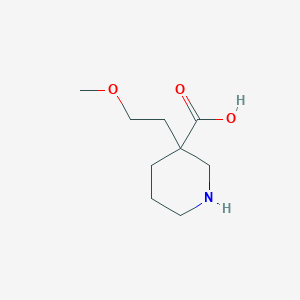
![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
